molecular formula C22H25N5O4 B2965761 N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide CAS No. 1775541-72-4

N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide

Cat. No.: B2965761
CAS No.: 1775541-72-4
M. Wt: 423.473
InChI Key: NISGMOGEXSZWIK-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a structurally complex heterocyclic compound featuring a pyrido[1,2-c]pyrimidinone core fused with a 1,2,4-oxadiazole ring and an acetamide-linked 2,6-dimethylphenyl group. This compound’s design integrates multiple pharmacophores:

  • The pyrido-pyrimidinone scaffold is associated with diverse biological activities, including kinase inhibition and anti-inflammatory effects.
  • The 2,6-dimethylphenyl group may contribute to hydrophobic interactions in target binding, a feature observed in other acetamide-based pharmaceuticals .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-4-17-24-20(25-31-17)18-15-10-5-6-11-26(15)22(30)27(21(18)29)12-16(28)23-19-13(2)8-7-9-14(19)3/h7-9H,4-6,10-12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISGMOGEXSZWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex organic compound with potential biological activity. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research.

  • Molecular Formula: C25H26N6O3S
  • Molecular Weight: 490.58 g/mol
  • CAS Number: 692737-11-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole and pyrido[1,2-c]pyrimidine moieties are known for their roles in modulating enzyme activity and cellular signaling pathways.

Proposed Mechanisms:

  • Inhibition of Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Receptor Activity: It could potentially bind to receptors that regulate apoptosis and cell cycle progression.
  • Reactive Oxygen Species Generation: The structure may facilitate the generation of reactive oxygen species (ROS), leading to oxidative stress in targeted cells.

Biological Activity Data

Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)Reference
N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amineHEPG21.18 ± 0.14
N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamideMDA-MB-435 (Melanoma)0.24
2-(5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl) phenyl)acetamideAlkaline Phosphatase0.420 ± 0.012

Case Studies

Several studies have explored the anticancer potential of compounds similar to this compound:

  • Study on Anticancer Activity : A study synthesized various oxadiazole derivatives and tested them against multiple cancer cell lines including HCT116 and PC3. The most potent compound showed an IC50 value significantly lower than standard chemotherapy agents.
    • Findings : The synthesized compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.
  • Mechanism-Based Approaches : Research highlighted the utility of oxadiazole-based compounds in targeting specific pathways involved in cancer progression such as EGFR and Src pathways.
    • Results : Compounds exhibited inhibition rates that suggest a strong potential for therapeutic applications in oncology.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID (Evidence) Core Structure Key Substituents Potential Pharmacological Relevance
Target Compound Pyrido[1,2-c]pyrimidinone 5-Ethyl-1,2,4-oxadiazole, 2,6-dimethylphenyl acetamide Enhanced metabolic stability; kinase/modulator activity (hypothesized)
MM0333.02 () Imidazo[1,2-a]pyridine 4-Methylphenyl, acetamide Anticancer or antiviral (common in imidazo-pyridines)
MM0333.04 () Imidazo[1,2-a]pyridine Methyl ester at acetamide Prodrug form with improved solubility
Pharmacopeial Compound m () Hexanamide 2,6-Dimethylphenoxy, tetrahydropyrimidinone Antibiotic or protease inhibitor (stereochemistry-dependent)

Key Observations:

  • Core Heterocycles: The target compound’s pyrido-pyrimidinone core differs from imidazo[1,2-a]pyridine () in electronic and steric profiles, likely altering target selectivity.
  • Oxadiazole vs. Ester/Acid Groups: The 1,2,4-oxadiazole in the target compound may confer greater resistance to hydrolysis compared to ester-containing analogs like MM0333.04, which are prone to esterase-mediated degradation .
  • Stereochemical Complexity: Pharmacopeial compounds () highlight the importance of stereochemistry in activity; the target compound’s lack of chiral centers (implied by its structure) may simplify synthesis but limit stereospecific interactions.

Computational and Pharmacokinetic Insights

Molecular docking tools like AutoDock4 () enable comparative analysis of binding modes. For example:

  • The oxadiazole in the target compound may engage in hydrogen bonding or π-stacking with residues like Tyr or Phe in kinase active sites, a feature less prominent in imidazo-pyridine analogs.
  • The 2,6-dimethylphenyl group’s hydrophobicity could enhance binding to pockets with aromatic clusters, similar to observations in COX-2 inhibitors .

Predicted pharmacokinetic advantages of the target compound over analogs include:

  • Lipophilicity (LogP): Estimated higher than imidazo-pyridines due to the oxadiazole and dimethylphenyl groups, favoring membrane permeability.
  • Metabolic Stability: Oxadiazoles resist CYP450-mediated oxidation better than ester-linked compounds .

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